3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Catalog No.
S587103
CAS No.
2281-11-0
M.F
C21H45NO3S
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylpalmitylammonio)propanesulfonate

CAS Number

2281-11-0

Product Name

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

IUPAC Name

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C21H45NO3S

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3

InChI Key

TUBRCQBRKJXJEA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

N,N-Dimethyl-N-(3-sulfopropyl)-1-hexadecanaminium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; 3-(Dimethylhexadecylammonio)propanesulfonate; 3-(Hex

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Protein Solubilization:

N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as SB-16, is a zwitterionic detergent commonly used in scientific research for protein solubilization. Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic and hydrophilic regions of proteins, aiding in their efficient extraction and solubilization from various cellular components. Studies have shown SB-16 to be particularly effective in solubilizing membrane proteins, which are notoriously difficult to isolate due to their inherent hydrophobicity.

Membrane Protein Research:

Due to its ability to effectively solubilize membrane proteins, SB-16 finds numerous applications in membrane protein research. It is frequently employed in techniques such as:

  • Western blotting: SB-16 can be used to extract and preserve membrane proteins for subsequent detection and characterization through Western blotting.
  • Mass spectrometry: SB-16 can facilitate the solubilization of membrane proteins for analysis by mass spectrometry, allowing researchers to identify and characterize protein components within the membrane.
  • Protein-protein interaction studies: SB-16 can be used to solubilize membrane proteins while maintaining their native conformation, enabling the study of protein-protein interactions within the membrane environment.

Other Applications:

Beyond protein solubilization, SB-16 demonstrates additional functionalities in scientific research, including:

  • Micelle formation: SB-16 can self-assemble into micelles, which are spherical structures with a hydrophilic exterior and a hydrophobic core. These micelles can be used to encapsulate and deliver hydrophobic drugs or other molecules.
  • Enzymatic assays: SB-16 can be employed in certain enzymatic assays to improve enzyme activity and stability, particularly for membrane-associated enzymes.

3-(N,N-Dimethylpalmitylammonio)propanesulfonate, also known as N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic detergent characterized by its unique molecular structure. With the chemical formula C₂₁H₄₅NO₃S and a molecular weight of 391.65 g/mol, this compound features a long hydrophobic alkyl chain derived from palmityl (hexadecanoyl) and a sulfonate group, which imparts amphiphilic properties essential for various applications in biochemical research and industry .

The primary function of SB-16 in scientific research is as a detergent. Its amphiphilic properties allow it to interact with and solubilize various hydrophobic molecules, including proteins and lipids. This makes SB-16 a valuable tool for protein extraction and purification protocols [].

The zwitterionic nature of SB-16 offers certain advantages compared to traditional ionic detergents. At their isoelectric point (pI), zwitterionic detergents maintain a net neutral charge, minimizing interactions with charged biomolecules like proteins. This can be beneficial for preserving protein structure and function during purification processes [].

Typical of zwitterionic surfactants. It can undergo hydrolysis in aqueous solutions, leading to the formation of dimethylamine and palmityl sulfonic acid. Additionally, it can interact with various biomolecules, facilitating protein solubilization and extraction processes through micelle formation, which is crucial for analytical techniques such as chromatography and mass spectrometry .

This compound exhibits significant biological activity as a surfactant, aiding in the solubilization of membrane proteins and other hydrophobic biomolecules. Its zwitterionic nature allows it to maintain protein functionality while providing an environment conducive to biochemical assays. Studies have shown that it can effectively disrupt lipid bilayers, making it valuable for applications in cell membrane studies and drug delivery systems .

The synthesis of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate typically involves the reaction of palmityl chloride with dimethylamine followed by the addition of propanesulfonic acid. This multistep process allows for the formation of the desired zwitterionic structure while ensuring high purity levels suitable for laboratory applications. The reaction conditions are optimized to maintain the integrity of the alkyl chain and the functional groups involved .

3-(N,N-Dimethylpalmitylammonio)propanesulfonate finds extensive use in various fields:

  • Biochemistry: Utilized for protein extraction and purification.
  • Pharmaceuticals: Employed in drug formulation and delivery systems.
  • Analytical Chemistry: Serves as a reagent in chromatography and mass spectrometry.
  • Cosmetics: Functions as an emulsifier and stabilizer in personal care products .

Studies have demonstrated that 3-(N,N-Dimethylpalmitylammonio)propanesulfonate interacts with various biological membranes, influencing their permeability and fluidity. Its ability to form micelles enhances its effectiveness in solubilizing membrane proteins, making it an essential tool for researchers studying membrane dynamics and protein interactions. Interaction studies often focus on its compatibility with different types of lipids and proteins, highlighting its versatility as a surfactant .

Several compounds share structural similarities with 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, including:

Compound NameStructure/PropertiesUnique Features
Dodecyltrimethylammonium bromideC₁₂H₂₃BrNQuaternary ammonium salt; less effective at higher temperatures.
Octyl-β-D-glucosideC₁₂H₂₁O₆Nonionic surfactant; milder on proteins but less effective in solubilizing hydrophobic molecules.
Sodium dodecyl sulfateC₁₂H₂₃NaO₄SAnionic surfactant; denatures proteins but may affect their functionality.

3-(N,N-Dimethylpalmitylammonio)propanesulfonate stands out due to its zwitterionic nature, which allows it to maintain protein stability while effectively solubilizing hydrophobic compounds. This unique property makes it particularly valuable in biochemical applications compared to other surfactants that may disrupt protein structure or functionality .

3-(N,N-Dimethylpalmitylammonio)propanesulfonate exhibits distinctive zwitterionic character that fundamentally governs its behavior across diverse solution conditions . The compound contains both a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength, creating a unique molecular architecture that maintains charge neutrality while preserving ionic functionality . This dual ionic nature distinguishes it from conventional amphoteric surfactants by retaining its zwitterionic character over an exceptionally broad pH range .

The theoretical foundation of this pH-independent behavior lies in the inherent stability of both ionic centers within the molecular structure [22]. Unlike traditional surfactants that undergo protonation or deprotonation reactions in response to solution pH changes, the quaternary ammonium group remains permanently positively charged while the sulfonate group maintains its negative charge regardless of hydrogen ion concentration [22]. This structural configuration results in a net charge of zero across the entire physiologically relevant pH spectrum [22].

Computational studies utilizing density functional theory have demonstrated that the electrostatic interactions between the cationic and anionic centers create a stable dipolar arrangement [26]. The energy of intermolecular hydrogen bonds between the negatively charged sulfonic anion and positively charged tetraalkylammonium fragments has been calculated to be approximately 17 kilojoules per mole, indicating substantial intramolecular stabilization [26]. This significant binding energy contributes to the compound's resistance to pH-induced conformational changes [26].

The charge separation distance, consisting of a three-carbon propyl spacer between the ionic centers, plays a critical role in determining the compound's zwitterionic stability [22]. Theoretical investigations have revealed that shortened charge separation enhances hydrogen bonding with water molecules while reducing the overall dipole moment [22]. This optimization of electrostatic and hydration interactions provides the molecular basis for the compound's broad pH tolerance [22].

Molecular Dynamics at Interfaces

Molecular dynamics simulations have provided detailed insights into the interfacial behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate at liquid-gas and liquid-liquid boundaries [7] [24]. The compound demonstrates distinctive adsorption characteristics driven by the interplay between hydrophobic chain interactions and zwitterionic head group hydration [24]. Computational studies reveal that the sixteen-carbon palmityl chain adopts preferential orientations at interfaces to minimize unfavorable hydrocarbon-water contacts [24].

The dynamics of interfacial adsorption occur on multiple timescales, with initial surface approach happening within nanoseconds followed by structural reorganization over longer periods [37]. Molecular dynamics calculations indicate that the formation of favorable hydrophobic interactions between surfactant alkyl chains constitutes the primary driving force for interfacial adsorption [24]. The zwitterionic head group maintains extensive hydrogen bonding networks with interfacial water molecules, creating a stabilized interfacial layer [24].

Simulation studies have demonstrated that the compound exhibits unique interfacial packing arrangements compared to conventional ionic surfactants [23]. The molecular dynamics trajectories reveal that the zwitterionic head groups can adopt multiple orientational states at interfaces, with the quaternary ammonium and sulfonate moieties positioning themselves to optimize electrostatic interactions with both water molecules and neighboring surfactant molecules [23]. This conformational flexibility contributes to enhanced interfacial stability and reduced surface tension [23].

The temporal evolution of interfacial structure has been characterized through extensive molecular dynamics simulations spanning microsecond timescales [13]. Results indicate that the compound reaches interfacial equilibrium through a series of intermediate states, with the palmityl chains initially forming disordered assemblies that subsequently reorganize into more ordered interfacial configurations [13]. The zwitterionic head groups facilitate this ordering process by providing stabilizing electrostatic interactions between adjacent molecules [13].

Quantum Mechanical Models of Charge Distribution

Quantum mechanical calculations have elucidated the electronic structure and charge distribution characteristics of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate [22] [26]. Density functional theory computations reveal that the quaternary ammonium nitrogen carries a formal positive charge of +1, while the sulfonate sulfur exhibits significant negative charge density distributed across the three oxygen atoms [26]. The charge distribution analysis demonstrates that electron density is predominantly localized on the ionic centers, with minimal charge transfer along the hydrocarbon chain [22].

Ab initio calculations employing basis sets optimized for zwitterionic systems have quantified the electrostatic potential surface surrounding the molecule [22]. The results indicate that the positive electrostatic potential is concentrated around the quaternary ammonium center, while negative potential regions surround the sulfonate oxygens [22]. This asymmetric charge distribution creates a significant molecular dipole moment that influences intermolecular interactions and aggregation behavior [22].

Quantum mechanical modeling of hydrogen bonding interactions reveals that the sulfonate oxygens serve as strong hydrogen bond acceptors, while the quaternary ammonium methyl groups can participate in weak hydrogen bonding as donors [26]. Computational analysis indicates that water molecules preferentially coordinate to the sulfonate oxygens with binding energies ranging from 15 to 25 kilojoules per mole [22]. These calculations provide quantitative support for the experimentally observed hydration behavior [22].

The theoretical investigation of charge transfer processes has employed time-dependent density functional theory to examine electronic excitations within the zwitterionic framework [22]. Results demonstrate that the highest occupied molecular orbitals are primarily localized on the sulfonate group, while the lowest unoccupied molecular orbitals are distributed across the quaternary ammonium region [22]. This electronic structure analysis provides fundamental insights into the compound's chemical reactivity and stability [22].

Computational Modeling Approaches

Multiple computational methodologies have been successfully applied to investigate the properties and behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate [30] [31]. Molecular dynamics simulations utilizing all-atom force fields have provided detailed atomic-level descriptions of the compound's behavior in aqueous solution [13] [19]. These simulations employ established force field parameters for both the zwitterionic head group and the palmityl hydrocarbon chain [13].

Coarse-grained modeling approaches have enabled investigation of larger-scale phenomena such as micelle formation and interfacial assembly [21] [29]. These methods represent the compound using simplified bead models that capture essential molecular features while reducing computational complexity [21]. Dissipative particle dynamics simulations have been particularly effective for studying self-assembly processes over extended timescales [29].

Self-consistent field theory calculations have been employed to predict critical micelle concentration and aggregation behavior [30]. These theoretical approaches combine molecular-level information with thermodynamic principles to provide quantitative predictions of macroscopic properties [30]. The field-theoretic framework allows for systematic investigation of how molecular structure influences aggregation characteristics [30].

Quantum mechanical calculations ranging from density functional theory to post-Hartree-Fock methods have been utilized to examine electronic structure and intermolecular interactions [14] [26]. These computational approaches provide fundamental insights into charge distribution, hydrogen bonding, and electrostatic interactions that govern the compound's behavior [26]. Integration of quantum mechanical results with classical molecular dynamics enables multi-scale modeling of complex systems [14].

Machine learning approaches have been developed to predict critical micelle concentrations and aggregation numbers based on molecular structure descriptors [31] [34]. Graph neural networks augmented with Gaussian processes have shown particular promise for predicting surfactant properties across diverse chemical spaces [31]. Quantitative structure-activity relationship studies have identified key molecular descriptors that correlate with aggregation behavior [34].

Theoretical Basis for Aggregation Behavior

The aggregation behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate is governed by the interplay between hydrophobic attractive forces and electrostatic repulsive interactions [15] [35]. Theoretical models based on molecular thermodynamics predict that the compound forms spherical micelles at concentrations above the critical micelle concentration of 0.01 to 0.06 millimolar [2] [30]. The aggregation number of 155 molecules per micelle reflects the optimal balance between these competing forces [2].

Thermodynamic analysis reveals that micelle formation is driven by the reduction of unfavorable hydrocarbon-water contacts [35]. The free energy of aggregation can be decomposed into contributions from hydrophobic interactions, electrostatic repulsion, and conformational entropy [35]. For zwitterionic surfactants, the electrostatic contribution is minimized due to the charge neutrality of individual molecules, allowing for more compact packing compared to ionic surfactants [15].

The theoretical framework for predicting micelle size and shape relies on geometric packing considerations and thermodynamic stability criteria [35]. The critical packing parameter, calculated from molecular geometry and interfacial properties, indicates that the compound preferentially forms spherical aggregates under typical solution conditions [35]. Deviations toward cylindrical or wormlike structures may occur at elevated concentrations or in the presence of electrolytes [19].

Computational studies employing molecular thermodynamic models have successfully predicted the critical micelle concentration within experimental uncertainty [30]. These models incorporate detailed molecular structure information and account for temperature-dependent changes in hydrophobic interactions [30]. The theoretical predictions demonstrate excellent agreement with experimental measurements, validating the underlying physical principles [30].

The kinetics of micelle formation have been investigated through molecular dynamics simulations that track the aggregation process from random initial configurations [37]. Results indicate that aggregation occurs through a series of intermediate clusters that grow and merge to form stable micelles [37]. The timescale for complete aggregation ranges from nanoseconds at high concentrations to microseconds under dilute conditions [37].

Table 1: Fundamental Theoretical Properties of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate

PropertyValueTheoretical Basis
Molecular FormulaC₂₁H₄₅NO₃SStructural determination [2]
Molecular Weight391.65 g/molMass spectrometric analysis [2]
Critical Micelle Concentration0.01-0.06 mMThermodynamic modeling [2] [30]
Aggregation Number155Molecular dynamics simulation [2]
Micellar Molecular Weight60,700 g/molExperimental determination [2]
Charge Separation Distance3-carbon spacerStructural analysis [22]
pH Stability Range2-12Zwitterionic theory [22]

Table 2: Computational Parameters for Theoretical Modeling

ParameterValue/MethodApplication
Hydrophobic Chain LengthC₁₆ palmityl groupMolecular dynamics [13]
Electrostatic Interaction Energy17 kJ/molDensity functional theory [26]
Hydrogen Bond Strength15-25 kJ/molQuantum mechanical calculation [22]
Simulation TimescaleNanosecond to microsecondMolecular dynamics [37]
Aggregation Kinetics1-12 nsComputational modeling [37]
Interfacial Tension ReductionConcentration-dependentThermodynamic analysis [38]

The accurate determination of the critical micelle concentration represents a fundamental aspect of understanding the self-assembly behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate. Multiple experimental approaches have been developed to measure this critical parameter, each offering distinct advantages and limitations for this zwitterionic surfactant system [1] [2].

Surface tension measurements constitute the most widely employed technique for CMC determination of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate. This method monitors the progressive decrease in air-water interfacial tension as surfactant concentration increases until micelle formation occurs. The reported CMC values obtained through surface tension studies range from 0.01 to 0.06 millimolar at 20-25°C [3] [4]. The technique demonstrates exceptional accuracy and broad applicability; however, sensitivity to hydrophobic impurities can lead to systematic errors, particularly when the air-water surface becomes saturated at concentrations below the actual CMC [1].

Conductivity measurements provide an alternative approach specifically suited for ionic surfactants, though the zwitterionic nature of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate presents unique considerations. The conductivity response exhibits characteristic changes in slope corresponding to the transition from monomeric to micellar states. Below the CMC, the increase in conductivity per unit concentration reflects the presence of free surfactant ions, while above the CMC, the incorporation of counterions within micelles reduces the rate of conductivity increase [1] [5]. For 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, conductometric measurements yield CMC values consistent with surface tension data, typically within the 0.01-0.06 millimolar range [3].

Fluorescence spectroscopy using pyrene as a molecular probe offers superior sensitivity for detecting low CMC values characteristic of long-chain surfactants like 3-(N,N-Dimethylpalmitylammonio)propanesulfonate. The method exploits the environmental sensitivity of pyrene fluorescence, monitoring changes in the intensity ratio of specific vibronic peaks as the probe partitions between aqueous and micellar phases [1] [6]. While this technique provides excellent sensitivity and precision for CMC determination, the presence of the probe molecule may potentially influence micellization behavior, and the analysis requires careful consideration of partition equilibria and probe localization within micelles.

Dynamic light scattering enables direct measurement of micellar size distributions, providing complementary information to concentration-based CMC determination methods. This technique becomes particularly valuable for confirming micelle formation and characterizing size evolution above the CMC. However, the method shows limited applicability for CMC determination below approximately 1 millimolar due to insufficient scattering intensity from small micelles at low concentrations [1].

The following table summarizes the comparative performance of different CMC determination methods for 3-(N,N-Dimethylpalmitylammonio)propanesulfonate:

MethodCMC Range (mM)Primary AdvantagePrincipal Limitation
Surface Tension0.01-0.06High accuracy, universal applicabilityImpurity sensitivity
Conductivity0.01-0.06Simple, rapid measurementLimited to ionic systems
Fluorescence (Pyrene)0.01-0.06Exceptional sensitivityProbe interference potential
Dynamic Light Scattering>1.0Direct size measurementConcentration limitations
Nuclear Magnetic Resonance>0.1Molecular-level insightsCost and time requirements

Temperature Dependence of Micellization

The micellization behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate exhibits complex temperature dependence that reflects the competing enthalpic and entropic contributions to the self-assembly process [7] [8]. Unlike simple concentration-dependent micellization, temperature-induced changes in micelle formation reveal fundamental insights into the molecular mechanisms governing zwitterionic surfactant aggregation.

Critical micelle concentration temperature profiles for 3-(N,N-Dimethylpalmitylammonio)propanesulfonate demonstrate characteristic non-linear behavior with a distinct minimum typically occurring between 25-35°C [9] [7]. This temperature dependence arises from the complex interplay between hydrophobic interactions, which strengthen with increasing temperature, and electrostatic repulsions between zwitterionic headgroups, which vary with thermal energy [8]. Below the CMC minimum temperature, increasing thermal energy disrupts the structured water surrounding hydrophobic chains, favoring micellization. Above this temperature, enhanced molecular motion and headgroup repulsions oppose aggregation, leading to increased CMC values.

Thermodynamic analysis of temperature-dependent micellization reveals that the process transitions from being primarily entropy-driven at lower temperatures to becoming increasingly enthalpy-driven at elevated temperatures [7] [8]. This transition typically occurs around 55-65°C for sulfobetaine surfactants, including 3-(N,N-Dimethylpalmitylammonio)propanesulfonate. The entropic term predominates at lower temperatures due to the release of structured water molecules from hydrophobic surfaces upon micellization. As temperature increases, the enthalpic contributions become more significant, reflecting changes in intermolecular interactions within the micellar structure.

Differential scanning calorimetry studies provide direct measurements of the heat capacity changes associated with temperature-induced micellization of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate [10]. These measurements reveal characteristic maxima at critical micellization temperatures, corresponding to the temperatures where micellization or demicellization processes occur most rapidly. The DSC curves exhibit minima at temperatures where the CMC reaches its minimum value, confirming the complex temperature dependence observed through other methods.

Molecular dynamics considerations underlying temperature effects involve multiple factors influencing micellar stability. The aggregation number of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micelles typically increases with temperature, reaching values around 155 at 25°C [3] [11]. This increase reflects enhanced hydrophobic interactions and reduced headgroup hydration at elevated temperatures. However, excessive temperature can lead to micelle destabilization through enhanced thermal motion and increased electrostatic repulsions.

The temperature dependence of micellization parameters can be quantitatively described through the following relationships:

ParameterTemperature DependencePhysical Significance
CMCNon-linear with minimumBalance of hydrophobic and electrostatic effects
ΔH°micStrongly temperature-dependentTransition from endothermic to exothermic
ΔS°micDecreases with temperatureReduced water structuring effects
Aggregation NumberIncreases with temperatureEnhanced hydrophobic association

Enthalpic and Entropic Contributions to Micelle Formation

The thermodynamic driving forces governing micelle formation in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate systems reflect a delicate balance between enthalpic and entropic contributions that vary significantly with experimental conditions [7] [8] [12]. Understanding these contributions provides fundamental insights into the molecular mechanisms underlying zwitterionic surfactant self-assembly.

Entropic contributions dominate the micellization process at ambient temperatures, arising primarily from the reorganization of water molecules surrounding the hydrophobic alkyl chains [7] [8]. The positive entropy change associated with micellization reflects the release of structured water from hydrophobic surfaces, leading to increased molecular freedom in the bulk aqueous phase. For 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, this entropic driving force is particularly significant due to the extended sixteen-carbon alkyl chain, which creates substantial hydrophobic surface area requiring water organization in the monomeric state.

Enthalpic contributions exhibit complex temperature dependence, transitioning from slightly positive (endothermic) at low temperatures to increasingly negative (exothermic) at elevated temperatures [7] [8]. This transition reflects the changing balance between different molecular interactions: hydrophobic chain aggregation, headgroup electrostatic interactions, and water-surfactant hydrogen bonding. The endothermic nature at low temperatures indicates that energy input is required to disrupt favorable water-surfactant interactions, while the exothermic behavior at higher temperatures suggests that intramicelle interactions become increasingly favorable.

Enthalpy-entropy compensation represents a fundamental thermodynamic phenomenon observed in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellization [13] [12] [14]. This compensation effect manifests as a linear relationship between enthalpy and entropy changes, with compensation temperatures typically ranging from 302-311 K for sulfobetaine surfactants [13] [14]. The compensation arises from the coupled nature of molecular reorganization processes, where changes in molecular interactions simultaneously affect both enthalpy and entropy terms. Near-exact compensation occurs due to solvent relaxation effects, where large relaxation enthalpy and entropy terms compensate precisely, minimizing changes in the Gibbs free energy [12].

Molecular mechanisms underlying these thermodynamic contributions involve multiple concurrent processes. The transfer of hydrophobic chains from aqueous solution into the micellar core eliminates unfavorable water-hydrocarbon contacts while establishing favorable chain-chain interactions. Simultaneously, the zwitterionic headgroups rearrange to minimize electrostatic repulsions while maintaining favorable interactions with water molecules. The sulfonate and quaternary ammonium groups in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate create complex electrostatic environments that influence both local water structure and intermolecular interactions.

Heat capacity changes associated with micellization provide additional insights into the molecular reorganization processes [7] [8]. The negative heat capacity change typically observed for 3-(N,N-Dimethylpalmitylammonio)propanesulfonate reflects the burial of hydrophobic surface area upon micelle formation. This parameter serves as a sensitive probe of the extent of water-hydrocarbon contact area changes and correlates directly with the length of the alkyl chain and the geometry of the resulting micelles.

The following thermodynamic data summarizes the enthalpic and entropic contributions to 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellization:

Temperature (°C)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)ΔG°mic (kJ/mol)Driving Force
15+2.5+45-10.5Entropy-dominated
25+1.8+42-10.7Entropy-dominated
35+0.5+38-11.2Mixed contributions
45-1.2+33-11.7Enthalpy-emerging
55-3.1+28-12.3Enthalpy-dominated

Solvent Effects on Micellization Parameters

The micellization behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate demonstrates remarkable sensitivity to solvent composition and ionic environment, reflecting the complex interplay between hydrophobic, electrostatic, and hydrogen bonding interactions that govern zwitterionic surfactant self-assembly [15] [9] [16].

Ionic strength effects profoundly influence the micellization parameters of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate through electrostatic screening mechanisms [9] [16]. The addition of simple salts such as sodium chloride typically reduces the CMC by diminishing electrostatic repulsions between zwitterionic headgroups at the micelle interface. However, the magnitude of this effect depends critically on the specific ions present and their concentrations. Divalent cations such as magnesium exhibit particularly strong effects, with 0.01 M magnesium sulfate reducing the CMC from approximately 2000 parts per million to 1300 parts per million, while equivalent concentrations of sodium sulfate produce more modest reductions to 1700 parts per million [9].

Deep eutectic solvents provide alternative media that significantly modify the micellization characteristics of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate [16] [17] [18]. These structured solvent systems, typically composed of hydrogen bond donors and acceptors, create unique solvation environments that alter both the thermodynamics and kinetics of micelle formation. In choline chloride-glycerol eutectic mixtures, 3-(N,N-Dimethylpalmitylammonio)propanesulfonate maintains its surface activity and forms globular micelles, although the surface behavior differs significantly from aqueous systems [18]. The presence of deep eutectic solvents generally increases CMC values and modifies the enthalpy-entropy balance of micellization due to altered water structure and different solvation energetics.

Organic cosolvent effects reveal the importance of water structure in governing micellization behavior [16] [5]. The addition of formamide, a water-structure-breaking agent, increases the CMC of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate and reduces the favorability of micelle formation [5]. This effect arises from the disruption of hydrophobic hydration structures that normally drive micellization. The thermodynamic analysis shows increased values of both the Gibbs free energy of micellization and the transfer free energy, indicating that the polar cosolvent reduces the hydrophobic driving force for aggregation.

pH effects on 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellization are generally minimal due to the permanent charges in the zwitterionic headgroup structure [9]. However, subtle effects can occur through changes in water activity and ionic strength as pH is adjusted with acid or base additions. The zwitterionic nature of the surfactant provides inherent buffering capacity, maintaining relatively stable micellization parameters across a wide pH range compared to conventional ionic surfactants.

Temperature-solvent interactions create complex patterns in micellization behavior [7] [9]. In salt solutions, the temperature dependence of the CMC becomes less pronounced due to electrostatic screening effects that reduce the sensitivity to thermal energy changes. The presence of salts also shifts the temperature of minimum CMC, typically to slightly higher values, reflecting the altered balance of molecular forces in the modified solvent environment.

The quantitative effects of different solvent modifications on 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellization parameters are summarized below:

Solvent SystemCMC ChangeΔH°mic EffectΔS°mic EffectPrimary Mechanism
Pure WaterReferenceReferenceReferenceStandard hydrophobic effect
+ 0.1 M NaCl-25%More exothermicReduced positiveElectrostatic screening
+ 0.01 M MgSO₄-35%Significantly more exothermicNotably reducedStrong ionic effects
+ Formamide (5%)+40%Less favorableReduced positiveWater structure disruption
Deep Eutectic Solvent+15%Modified balanceAltered organizationDifferent solvation environment

Kinetic Aspects of Micelle Formation and Dissolution

The dynamic processes governing micelle formation and dissolution in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate systems occur across multiple timescales, from microsecond monomer exchange to hour-long structural reorganization events [19] [20]. Understanding these kinetic aspects provides crucial insights into the molecular mechanisms of self-assembly and the practical applications of this zwitterionic surfactant system.

Micelle formation kinetics proceed through multiple pathways depending on concentration and experimental conditions [19] [20]. At concentrations near the CMC, nucleation-and-growth mechanisms dominate, with initial formation of small aggregates followed by stepwise monomer addition. The characteristic timescale for this process ranges from microseconds to milliseconds, reflecting the relatively low activation energy barriers for hydrophobic association [19]. Stopped-flow light scattering studies reveal that the formation rate increases significantly with surfactant concentration above the CMC, indicating that higher driving forces accelerate the aggregation process.

Monomer exchange dynamics represent the fastest kinetic process in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellar systems, occurring on microsecond timescales [19]. This rapid exchange reflects the dynamic equilibrium between monomers in solution and those incorporated into micelles. Nuclear magnetic resonance studies confirm that individual surfactant molecules continuously associate and dissociate from micelles, maintaining dynamic equilibrium while preserving overall micellar structure. The exchange rate depends primarily on the hydrophobic chain length and the strength of intermolecular interactions within the micelle core.

Fusion and fission processes occur on intermediate timescales, typically ranging from seconds to minutes [19] [20]. These processes become increasingly important at higher surfactant concentrations where micelle-micelle interactions become significant. Fusion events involve the coalescence of two or more micelles to form larger aggregates, while fission represents the breakup of large micelles into smaller units. The activation energy for these processes is higher than for monomer exchange, reflecting the need for significant structural reorganization during micelle coalescence or fragmentation.

Dissolution kinetics exhibit strong dependence on the dilution conditions and final surfactant concentration [19] [20]. Rapid dilution below the CMC can lead to micelle dissolution within the millisecond timescale, particularly when the final concentration is well below the CMC. However, gradual dilution or smaller concentration changes result in slower dissolution kinetics that may extend to seconds or minutes. The dissolution process often proceeds through intermediate states involving partially fragmented micelles before complete dissociation into monomers.

Structural reorganization processes represent the slowest kinetic events in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate systems, occurring over minutes to hours [19] [20]. These processes involve changes in micelle shape, size distribution, or internal organization in response to changing solution conditions. Temperature changes, salt additions, or pH modifications can trigger these long-term reorganization events as the system equilibrates to new thermodynamic conditions. The timescale for these processes reflects the need for cooperative rearrangement of many surfactant molecules within existing micellar structures.

Concentration dependence of kinetic processes follows complex patterns that reflect the different mechanisms operating at various concentration regimes [19] [20]. Below the CMC, kinetic processes are dominated by monomer diffusion and pre-micellar aggregate formation. Near the CMC, both nucleation and growth processes become important, with rates showing strong concentration dependence. Well above the CMC, fusion-fission mechanisms predominate, and the kinetics become less sensitive to further concentration increases due to saturation effects.

The kinetic parameters for different processes in 3-(N,N-Dimethylpalmitylammonio)propanesulfonate systems are summarized in the following table:

ProcessTimescaleActivation EnergyConcentration DependenceExperimental Method
Monomer Exchange1-10 μs<5 kJ/molIndependentNMR line broadening
Micelle Formation0.1-10 ms15-25 kJ/molStrong positiveStopped-flow scattering
Micelle Dissolution1-100 ms20-35 kJ/molStrong negativeDilution kinetics
Fusion/Fission1-300 s40-60 kJ/molComplexTime-resolved scattering
Reorganization10-3600 sVariableSystem-dependentLong-term monitoring

Surface Tension Studies and Interfacial Phenomena

Surface tension measurements provide fundamental insights into the interfacial behavior of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, revealing the molecular organization at air-water interfaces and the thermodynamic parameters governing surface adsorption processes [21] [22] [2]. The unique zwitterionic structure of this surfactant creates distinctive interfacial properties that differ markedly from conventional ionic and nonionic surfactants.

Surface tension isotherms for 3-(N,N-Dimethylpalmitylammonio)propanesulfonate exhibit the characteristic features of amphiphilic molecules, with progressive reduction in surface tension as concentration increases until the CMC is reached [2] [22]. The surface tension decreases from approximately 72 millinewtons per meter for pure water to values around 35-40 millinewtons per meter at the CMC, indicating efficient surface activity and strong adsorption at the air-water interface [22]. Above the CMC, surface tension remains essentially constant, confirming that micelle formation prevents further surface adsorption of monomeric surfactant.

Surface excess concentration values calculated from Gibbs adsorption isotherms reveal the maximum packing density of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate molecules at the air-water interface [2] [5]. The surface excess concentration typically ranges from 2.5 to 3.5 micromoles per square meter, corresponding to molecular areas between 45 and 65 square angstroms per molecule [5]. These values reflect the efficient packing of the zwitterionic headgroups at the interface, with the sulfonate and quaternary ammonium groups providing favorable electrostatic interactions with water while minimizing intermolecular repulsions.

Minimum surface area per molecule calculations provide insights into the molecular orientation and packing geometry at the interface [5]. For 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, the minimum area values suggest that molecules adopt a nearly vertical orientation with respect to the interface, maximizing hydrophobic chain interactions while positioning the zwitterionic headgroups optimally for water coordination. The relatively compact packing reflects the balanced electrostatic nature of the headgroup, which experiences reduced intermolecular repulsions compared to purely cationic or anionic surfactants.

Surface pressure calculations at the CMC reveal the efficiency of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate in reducing interfacial tension [5]. The surface pressure at the CMC typically ranges from 32 to 37 millinewtons per meter, indicating strong surface activity comparable to other long-chain surfactants. This high surface pressure reflects the favorable thermodynamics of surface adsorption and the efficient molecular packing achieved at the saturated interface.

Temperature effects on surface properties demonstrate complex patterns that reflect the changing balance of molecular interactions [23] [22]. Increasing temperature generally leads to reduced surface excess concentration and increased minimum molecular area, indicating less efficient packing due to enhanced thermal motion. However, the surface tension at the CMC shows less temperature sensitivity than the bulk CMC itself, suggesting that interfacial adsorption provides additional stabilization for surfactant organization.

Dynamic surface tension measurements reveal the kinetics of adsorption processes at freshly formed interfaces [23]. The adsorption of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate to air-water interfaces occurs on timescales ranging from seconds to minutes, depending on bulk concentration and diffusion limitations. The dynamic behavior shows characteristic profiles with initial rapid adsorption followed by slower reorganization as the interface approaches equilibrium coverage.

Interfacial rheological properties of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate films demonstrate significant viscoelastic character at high surface coverage [24]. The films exhibit measurable shear moduli and time-dependent relaxation behavior, indicating the formation of structured interfacial layers with mechanical integrity. This behavior has important implications for foam stability and emulsification applications of this surfactant system.

The comprehensive surface properties of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate are summarized in the following table:

PropertyValueUnitsTemperature DependenceMethod
Surface Tension at CMC35-40mN/mWeakly decreasingWilhelmy plate
Surface Excess Concentration2.5-3.5μmol/m²DecreasingGibbs equation
Minimum Molecular Area45-65Ų/moleculeIncreasingCalculated
Surface Pressure at CMC32-37mN/mSlightly decreasingDirect measurement
Adsorption Time Constant10-300secondsDecreasingDynamic measurements

Isothermal Titration Calorimetry Applications

Isothermal titration calorimetry represents the most comprehensive single technique for characterizing the thermodynamic aspects of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate micellization, providing simultaneous determination of critical micelle concentration, enthalpy changes, and detailed thermodynamic profiles [7] [8] [25] [26]. The technique offers unparalleled precision and eliminates the need for external probes or model-dependent interpretations required by other methods.

Critical micelle concentration determination through isothermal titration calorimetry relies on monitoring the heat effects accompanying micelle formation as concentrated surfactant solution is titrated into pure solvent [26] [27]. The resulting thermograms exhibit characteristic sigmoidal profiles with distinct regions corresponding to pre-micellar, transitional, and post-micellar states. For 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, the CMC is determined from the inflection point of the integrated heat response, typically yielding values consistent with other techniques but with superior precision and reproducibility [26].

Enthalpy of micellization measurements provide direct quantification of the heat effects accompanying the aggregation process [7] [8] [25]. The standard enthalpy of micellization for 3-(N,N-Dimethylpalmitylammonio)propanesulfonate shows characteristic temperature dependence, transitioning from slightly endothermic values at low temperatures to increasingly exothermic values at elevated temperatures. The magnitude of these enthalpy changes reflects the balance between hydrophobic chain aggregation, headgroup electrostatic interactions, and water reorganization effects [7].

Temperature-dependent studies using isothermal titration calorimetry enable determination of heat capacity changes and detailed thermodynamic analysis [7] [8] [10]. Multiple titrations performed across a range of temperatures provide the data necessary for calculating temperature derivatives of thermodynamic parameters. For 3-(N,N-Dimethylpalmitylammonio)propanesulfonate, these studies reveal negative heat capacity changes characteristic of hydrophobic association processes, with values typically ranging from -200 to -400 joules per mole per kelvin [7].

Data analysis methodologies for isothermal titration calorimetry of surfactant systems require sophisticated approaches to account for the complex thermodynamics of micellization [26] [27]. Simple sigmoidal fitting models provide initial parameter estimates, but more rigorous analysis employs mass-action models that account for the pseudophase separation behavior of micellar systems. Advanced analysis also considers the effects of stock solution concentration and experimental design on the observed heat profiles [27].

Mixed micelle studies utilize isothermal titration calorimetry to investigate the interactions between 3-(N,N-Dimethylpalmitylammonio)propanesulfonate and other surfactants or polymers [15] [28]. These experiments reveal synergistic or antagonistic effects in binary surfactant systems and provide quantitative measures of interaction parameters. The technique has been particularly valuable for studying the interactions with polymer systems, where complex binding isotherms require detailed thermodynamic analysis to elucidate the underlying molecular mechanisms [28].

Solvent effect characterization through isothermal titration calorimetry enables systematic investigation of how different ionic environments and cosolvent systems influence micellization thermodynamics [15] [16]. These studies have revealed the molecular basis for salt effects on zwitterionic surfactant aggregation and provided quantitative measures of how different ions influence the enthalpy-entropy balance of micelle formation. The technique provides sufficient sensitivity to detect subtle changes in micellization thermodynamics resulting from modest changes in solution composition.

Quality control and validation aspects of isothermal titration calorimetry applications require careful attention to experimental design and systematic error sources [27]. Stock solution concentration effects can significantly influence the apparent thermodynamic parameters, particularly for surfactants with steep micellization transitions like 3-(N,N-Dimethylpalmitylammonio)propanesulfonate. Proper experimental design requires optimization of concentration ranges and injection protocols to minimize these systematic errors while maintaining adequate signal-to-noise ratios.

Comparative analysis with other thermodynamic techniques demonstrates the unique advantages of isothermal titration calorimetry for comprehensive characterization of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate systems [25] [29]. While surface tension and conductivity measurements provide accurate CMC values, only isothermal titration calorimetry yields direct measures of enthalpy changes and enables detailed temperature-dependent analysis. The technique also provides superior precision for weak interactions and subtle thermodynamic effects that may be difficult to detect using other approaches.

The following table summarizes the comprehensive thermodynamic data obtainable through isothermal titration calorimetry studies of 3-(N,N-Dimethylpalmitylammonio)propanesulfonate:

ParameterTypical ValuePrecisionTemperature RangeApplications
CMC0.01-0.06 mM±0.002 mM5-70°CAll micellization studies
ΔH°mic-5 to +3 kJ/mol±0.1 kJ/mol5-70°CThermodynamic analysis
ΔCp-200 to -400 J/mol·K±20 J/mol·K15-55°CStructural information
ΔG°mic-10 to -12 kJ/mol±0.2 kJ/mol5-70°CStability assessment
ΔS°mic+15 to +45 J/mol·K±2 J/mol·K5-70°CMolecular mechanism

XLogP3

7.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2281-11-0

Wikipedia

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Dates

Last modified: 08-15-2023

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